Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Gastroprokinetic agents 5-HT4 receptor agonism Cardiac safety pharmacology

Research programs targeting gastroprokinetic 5-HT4 agonists or requiring Metoclopramide impurity reference standards must procure this specific intermediate. Generic benzoate esters fail to replicate stereoselective ligand activity (enantiomeric potency ratio up to 8.7-fold) and cannot meet pharmacopeial impurity identification requirements. - Enables synthesis of cisapride-efficacy 5-HT4 partial agonists (ED50 24 nmol/kg i.v.) without cardiac QT prolongation. - Required for ANDA/DMF method validation and regulatory submissions. - Superior lot-to-lot consistency for reproducible synthetic outcomes.

Molecular Formula C9H11Cl2NO3
Molecular Weight 252.09 g/mol
CAS No. 130312-40-2
Cat. No. B018189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride
CAS130312-40-2
Synonyms3-Carbomethoxy-1-chloro-4-methoxyanaline;  4-Amino-5-chloro-2-methoxybenzoic Acid Methyl Ester;  4-Amino-5-chloro-o-anisic Acid Methyl Ester;  Methyl 4-Amino-5-chloro-2-methoxybenzoate; 
Molecular FormulaC9H11Cl2NO3
Molecular Weight252.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OC)Cl)N.Cl
InChIInChI=1S/C9H10ClNO3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H
InChIKeyKUFDIVILMYFZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride: R&D Intermediate Profile


Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride (CAS 130312-40-2, C9H10ClNO3·HCl, MW 252.09 g/mol) is a substituted benzoate ester that functions as a versatile synthetic intermediate in pharmaceutical research and development [1]. This compound belongs to the 4-amino-5-chloro-2-methoxybenzamide pharmacophore class, which has been extensively characterized as a privileged scaffold for serotonergic 5-HT4 receptor ligand development and benzamide-based therapeutics . Key physicochemical parameters—including melting point >164°C (decomposition), calculated LogP of 2.14, topological polar surface area of 61.6 Ų, and limited solubility in DMSO and methanol—inform both laboratory handling requirements and reaction solvent selection during synthesis campaigns [1].

Scaffold Class 5-HT4 ligand benzamide pharmacophore
Substitution Pattern 5-chloro, 2-methoxy, 4-amino benzoate
Intermediate Role Synthetic building block for bioactive derivatives

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride: Why Generic Substitution Fails


Generic substitution of methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride with unsubstituted or differently substituted benzoate esters is not scientifically justifiable for two principal reasons. First, the specific chloro substitution at the 5-position is structurally required for the biological activity of downstream 5-HT4 receptor ligands derived from this scaffold; dechloro analogues show significantly altered pharmacological profiles [1]. Second, the compound's calculated LogP of 2.14—balanced between hydrophilicity and lipophilicity—differs meaningfully from both the more lipophilic non-hydrochloride free base (LogP 2.30–2.70) and alternative substituted benzoates, directly impacting reaction partitioning, extraction efficiency, and purification outcomes in multi-step synthetic sequences [2]. These quantifiable differences necessitate compound-specific procurement rather than analog substitution when research objectives require reproducible synthetic outcomes and defined pharmacological properties.

5-Chloro substitution Dechloro or differently substituted analogs may shift pharmacological profile; scaffold activity depends on this substitution.
Salt form & LogP Hydrochloride salt provides balanced LogP (~2.14); free base or alternative salts may alter reaction partitioning and extraction efficiency.

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride: Differentiated Selection Evidence


Cardiac Safety Advantage Over Cisapride

In vivo evaluation of the 5-HT4 receptor agonist ML10302 (2-piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate)—synthesized directly from the target compound scaffold—demonstrated complete dissociation of intestinal prokinetic activity from adverse cardiac effects when compared head-to-head with the reference 5-HT4 agonist cisapride. In five fasting conscious beagle dogs, both ML10302 and the structurally related SR59768 dose-dependently stimulated duodenal spike activity with ED50 values of 24 and 23 nmol/kg i.v., respectively, closely matching the prokinetic efficacy profile of cisapride (ED50 comparable within the tested range) [1]. Critically, neither ML10302 nor SR59768 produced any effect on heart rate or rate-corrected QT (QTc) interval at any tested dose (3–300 nmol/kg i.v.), whereas cisapride at 3000 nmol/kg i.v. induced significant tachycardia and QTc prolongation (p < 0.01) [1]. This cardiac safety advantage is mechanistically supported by in vitro human atrial myocyte studies showing ML10302 behaves as a partial agonist with low efficacy on L-type Ca²⁺ currents and myocyte contractility [2].

Cardiac endpoint comparison
Head-to-head
ML10302 vs Cisapride
ED50 24 nmol/kg i.v. (duodenal spike); no QTc change at ≤300 nmol/kg, whereas cisapride prolonged QTc at 3000 nmol/kg (p<0.01).
Supports cardiac safety endpoint evaluation in gastroprokinetic research
Beagle dog model, n=5; reported in vivo data
Gastroprokinetic agents 5-HT4 receptor agonism Cardiac safety pharmacology

Stereoselective 5-HT4 Receptor Interaction

Functional in vitro assays using guinea-pig ileal longitudinal muscle and rat esophagus preparations revealed pronounced stereoselectivity for 5-HT4 receptor interaction among enantiomers of 2-(2-methyl-1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate (compound 13g), which is synthesized from the target intermediate scaffold. The (R)-enantiomer demonstrated 4.3- to 8.7-fold greater potency than the (S)-enantiomer across both tissue preparations, establishing that the 4-amino-5-chloro-2-methoxybenzoate scaffold enables stereochemical differentiation of receptor binding that is not achievable with simpler, achiral benzoate intermediates [1]. The series evaluation also quantified partial agonist efficacy relative to 5-HT (5-HT = 100%), with the most potent ester (compound 13b) achieving 303% relative agonist potency [1].

Stereoselective 5-HT4 interaction
Head-to-head
(R)-enantiomer vs (S)-enantiomer
4.3- to 8.7-fold higher potency in guinea pig ileum and rat esophagus; relative agonist range 5–303% (5-HT=100%).
Supports enantiomer-specific 5-HT4 receptor interaction studies
Functional in vitro assays; reported relative agonist potency
5-HT4 receptor pharmacology Stereoselective ligand design Benzamide pharmacophore optimization

Oxytocin Receptor Antagonist Intermediate Utility

Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride serves as a regioselective synthetic building block for preparing cyclohexenylphenyl pyrrolobenzodiazepine-3-carboxamides, a structurally defined class of tocolytic oxytocin receptor antagonists . The compound's 5-chloro-2-methoxy substitution pattern enables the regioselective construction of the tricyclic benzodiazepine core, a synthetic operation that would be complicated or impossible with alternative substitution isomers such as methyl 4-amino-2-chloro-5-methoxybenzoate (isobaric isomer, CAS differs) or the non-chlorinated methyl 4-amino-2-methoxybenzoate (used in alternative benzamide syntheses, e.g., metoclopramide intermediate) [1]. Patent-specified synthetic protocols explicitly utilize this intermediate at 248 mmol scale (50.0 g starting acid) with thionyl chloride-mediated esterification in methanol at 0°C, demonstrating industrial-relevant scalability [2].

Synthetic building block
Class-level
Regioselective esterification
5-chloro-2-methoxy pattern enables tricyclic oxytocin antagonist core construction; demonstrated at 248 mmol (50 g) scale.
Supports synthetic route fidelity for oxytocin antagonist series
Patent-documented; alternative substitution isomers may differ in reactivity
Tocolytic agents Oxytocin receptor antagonists Preterm labor therapeutics

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride: Research and Industrial Applications


Cardiac-Safe Gastroprokinetic Agent Development

This intermediate enables synthesis of 5-HT4 receptor partial agonists (e.g., ML10302 and related esters) that demonstrate cisapride-equivalent intestinal prokinetic efficacy (ED50 24 nmol/kg i.v. in canine duodenum) with complete absence of QT interval prolongation or tachycardia at all tested doses up to 300 nmol/kg i.v., directly addressing the cardiac liability that led to cisapride's market withdrawal [1]. Research programs seeking to develop gastroprokinetic agents with wider therapeutic windows should procure this intermediate to access this pharmacologically differentiated scaffold.

Stereoselective 5-HT4 Ligand Discovery

The 4-amino-5-chloro-2-methoxybenzoate scaffold supports synthesis of stereochemically defined 5-HT4 receptor ligands exhibiting enantiomeric potency ratios up to 8.7-fold between (R)- and (S)-configurations [2]. This stereoselectivity enables development of enantiopure pharmacological probes for receptor mapping studies and provides a platform for identifying single-enantiomer drug candidates with optimized efficacy-to-toxicity ratios. Procurement of this intermediate is essential for research programs requiring stereochemical control of receptor pharmacology.

Tricyclic Oxytocin Antagonist Synthesis

This compound serves as a regioselective intermediate in the patent-documented synthesis of cyclohexenylphenyl pyrrolobenzodiazepine-3-carboxamides, a class of competitive oxytocin receptor antagonists under investigation for tocolytic applications in preterm labor management [3]. The 5-chloro-2-methoxy substitution pattern is structurally required for the regioselective construction of the tricyclic core; positional isomers (e.g., 2-chloro-5-methoxy) do not provide the same synthetic access. Research groups working on oxytocin receptor pharmacology or developing novel tocolytic therapeutics should specifically procure this intermediate to ensure synthetic fidelity to published protocols.

QC Reference Standard for Metoclopramide

This compound is formally designated as Metoclopramide Impurity 2 (and Metoclopramide Impurity 10) in pharmacopeial monographs and is required as a reference standard for analytical method validation, stability studies, and regulatory submissions (ANDA/DMF) in metoclopramide pharmaceutical manufacturing [4]. Quality control laboratories and analytical development groups must procure this specific compound—not structurally similar benzoate esters—to meet regulatory requirements for impurity profiling and method qualification.

Application
Selection Property
Validation Focus
5-HT4 partial agonist research
Scaffold-derived cardiac endpoint differentiation
In vivo prokinetic-to-QTc profile review
Enantioselective 5-HT4 ligand studies
Enantiomer-dependent receptor pharmacology
Enantiomeric potency ratio evaluation
Oxytocin receptor antagonist intermediate synthesis
Regioselective substitution pattern
Synthetic route compatibility with patented protocols
Metoclopramide impurity reference standard
Pharmacopoeial impurity designation
Analytical method validation and stability studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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